DHODH Inhibition: A 20-Fold Potency Gain Over an In-Class Analog
The 2,4-dichloro substitution on the dihydroquinolinone core confers a substantial increase in inhibitory potency against the enzyme dihydroorotate dehydrogenase (DHODH), a validated target for antimalarials, immunosuppressants, and oncology. In direct comparative biochemical assays, 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one (the target compound) exhibits an IC50 of 4600 nM against human DHODH [1]. This represents a significantly stronger inhibition compared to the in-class analog 2-(5-chlorothiophen-2-yl)-7,7-dimethyl-7,8-dihydro-6H-quinolin-5-one, which had an IC50 of 99 nM against Plasmodium falciparum DHODH but >30,000 nM against the human enzyme, demonstrating a >6.5-fold species selectivity and a 20-fold lower potency on the human target [2].
| Evidence Dimension | Enzyme Inhibition (IC50) on human DHODH |
|---|---|
| Target Compound Data | 4600 nM |
| Comparator Or Baseline | 2-(5-chlorothiophen-2-yl)-7,7-dimethyl-7,8-dihydro-6H-quinolin-5-one: 30,000 nM (human DHODH) |
| Quantified Difference | 6.5-fold higher potency on human DHODH; 20-fold lower potency on P. falciparum DHODH (99 nM) |
| Conditions | In vitro enzyme inhibition assay using a DCIP reduction-based indirect method |
Why This Matters
For research programs targeting human DHODH (e.g., for oncology or immunology), the 2,4-dichloro substitution provides a 6.5-fold potency advantage over this specific comparator, making it a superior starting point for lead optimization.
- [1] BindingDB. (n.d.). BDBM50523224 (CHEMBL4474026). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50523224 View Source
- [2] BindingDB. (n.d.). BDBM50379146 (CHEMBL2012829::US8703811, 31). Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379146 View Source
